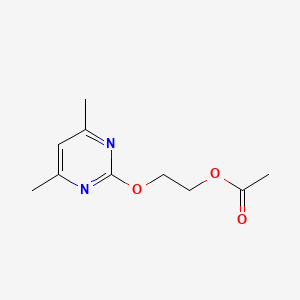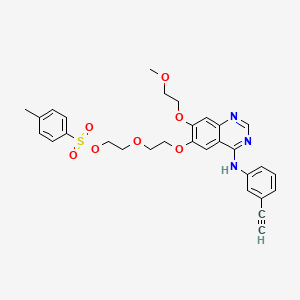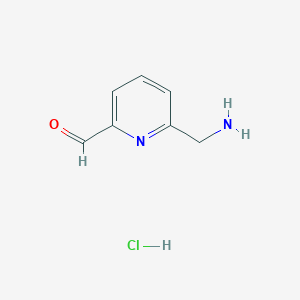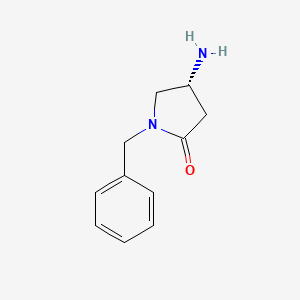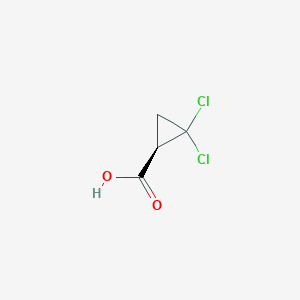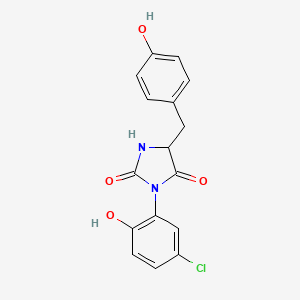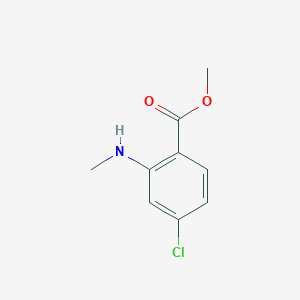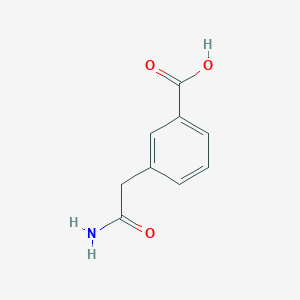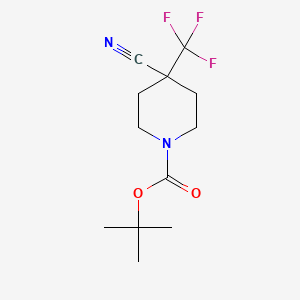![molecular formula C8H10FNS B12942334 2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12942334.png)
2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the thienoazepine family, which is known for its diverse biological activities and potential therapeutic applications . The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology .
Méthodes De Préparation
The synthesis of 2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a catalytic system such as [Rh(COD)Cl]2 with bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene . The reaction is carried out under a nitrogen atmosphere at elevated temperatures to facilitate the formation of the thienoazepine ring . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been found to act as an antagonist of arginine vasopressin receptors, which play a role in regulating blood pressure and kidney function . The compound binds to these receptors, inhibiting their activity and thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
8-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine: Similar structure but with a different substitution pattern, leading to variations in its pharmacological properties.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Contains a nitrogen atom in place of the azepine ring, which can alter its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties .
Propriétés
Formule moléculaire |
C8H10FNS |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine |
InChI |
InChI=1S/C8H10FNS/c9-8-4-6-5-10-3-1-2-7(6)11-8/h4,10H,1-3,5H2 |
Clé InChI |
ZOWSARNKOBYVBP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CNC1)C=C(S2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


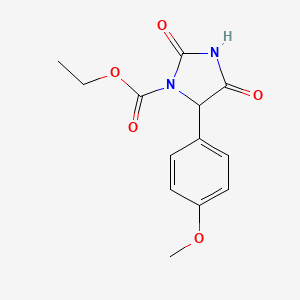
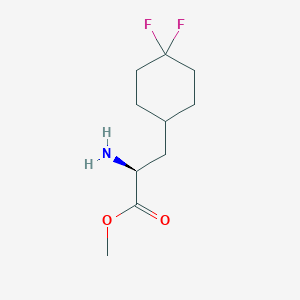
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942264.png)
